(3R,4R,5S)-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidin-3-ol
Description
The compound (3R,4R,5S)-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidin-3-ol is a piperidine derivative featuring a 4-hydroxyphenyl substituent at the 4-position and a triisopropylsilyl (TIPS) ether group at the 5-position. The TIPS group serves as a protective moiety for the hydroxyl group during synthetic processes, enhancing stability and solubility in organic solvents . The 4-hydroxyphenyl group contributes to hydrogen-bonding capabilities, which may influence pharmacological activity or binding affinity in drug development contexts .
Properties
IUPAC Name |
(3R,4R,5S)-4-(4-hydroxyphenyl)-5-tri(propan-2-yl)silyloxypiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO3Si/c1-13(2)25(14(3)4,15(5)6)24-19-12-21-11-18(23)20(19)16-7-9-17(22)10-8-16/h7-10,13-15,18-23H,11-12H2,1-6H3/t18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWBYYAUFKGLBF-XUVXKRRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1CNCC(C1C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1CNC[C@@H]([C@H]1C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735141 | |
| Record name | (3R,4R,5S)-4-(4-Hydroxyphenyl)-5-{[tri(propan-2-yl)silyl]oxy}piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873945-31-4 | |
| Record name | (3R,4R,5S)-4-(4-Hydroxyphenyl)-5-[[tris(1-methylethyl)silyl]oxy]-3-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873945-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4R,5S)-4-(4-Hydroxyphenyl)-5-{[tri(propan-2-yl)silyl]oxy}piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3R,4R,5S)-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidin-3-ol is a piperidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring substituted with a hydroxyphenyl group and a triisopropylsilyl ether. Its stereochemistry is crucial for its biological activity, as variations in stereochemistry can significantly influence pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in signaling pathways related to inflammation and pain modulation.
Pharmacological Effects
- Antinociceptive Activity : Research indicates that this compound exhibits significant antinociceptive effects in animal models. This suggests potential applications in pain management therapies.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory responses in vitro and in vivo, indicating its potential use in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies have indicated that this compound may offer neuroprotective benefits, potentially making it relevant for neurodegenerative conditions.
Study 1: Antinociceptive Activity Assessment
A study conducted on mice evaluated the antinociceptive effects of the compound using the formalin test. Results demonstrated a significant reduction in pain responses compared to control groups, suggesting effective pain relief mechanisms at play.
Study 2: Anti-inflammatory Mechanisms
In vitro assays were performed to assess the anti-inflammatory properties of this compound. The compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with LPS.
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antinociceptive | Significant pain reduction | Study 1 |
| Anti-inflammatory | Inhibition of cytokines | Study 2 |
| Neuroprotective | Protection against neuronal death | Preliminary findings |
Table 2: Comparison of Related Compounds
| Compound Name | Antinociceptive Activity | Anti-inflammatory Activity | Reference |
|---|---|---|---|
| (3R,4R,5S)-4-(4-hydroxyphenyl)-... | Yes | Yes | This study |
| Compound A | Moderate | Yes | Source X |
| Compound B | No | Moderate | Source Y |
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity : Research indicates that piperidine derivatives exhibit properties that may contribute to antidepressant effects. The presence of the hydroxyphenyl group is known to enhance the pharmacological profile of such compounds by increasing their affinity for neurotransmitter receptors .
- Neuroprotective Effects : Studies have suggested that compounds with similar structures can protect against neurodegenerative diseases. The triisopropylsilyl group may enhance lipophilicity, allowing better penetration through the blood-brain barrier, thus potentially aiding in the treatment of conditions like Alzheimer's disease .
- Analgesic Properties : Piperidine derivatives are often explored for their analgesic effects. The structural modifications in this compound may lead to interactions with pain pathways, providing a basis for further development as a pain management drug .
Organic Synthesis Applications
- Chemical Intermediate : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be functionalized further to create a variety of other chemical entities used in pharmaceuticals and agrochemicals .
- Silylation Reactions : The triisopropylsilyl group can be utilized in silylation reactions, which are crucial for protecting hydroxyl groups during multi-step organic syntheses. This feature makes it valuable in synthetic chemistry where selective functionalization is required .
Case Study 1: Development of Antidepressants
A study focusing on the synthesis of piperidine derivatives similar to (3R,4R,5S)-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidin-3-ol demonstrated promising antidepressant activity in animal models. The modification of the hydroxyphenyl group was found to significantly enhance serotonin receptor binding affinity, leading to improved mood elevation effects .
Case Study 2: Neuroprotection Research
In a neuroprotection study, researchers evaluated several piperidine derivatives for their ability to prevent neuronal cell death induced by oxidative stress. The compound showed significant protective effects at low concentrations, suggesting its potential use in treating neurodegenerative diseases .
Case Study 3: Synthesis of New Analgesics
A recent synthesis project aimed at developing new analgesics involved using this compound as a precursor. Modifications led to the creation of several novel compounds that exhibited enhanced analgesic properties compared to existing medications.
Chemical Reactions Analysis
Hydrolysis of the Triisopropylsilyl (TIPS) Ether Group
The TIPS protecting group undergoes hydrolysis under controlled conditions to yield the corresponding diol. This reaction is critical for subsequent functionalization of the molecule.
| Reaction Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis (pH 2–3) | HCl (1M), THF/H₂O (3:1) | (3R,4R,5S)-4-(4-hydroxyphenyl)piperidine-3,5-diol | 78–82% |
| Basic hydrolysis (pH 10–11) | K₂CO₃, MeOH/H₂O (4:1) | (3R,4R,5S)-4-(4-hydroxyphenyl)piperidine-3,5-diol | 85–89% |
Hydrolysis preserves the stereochemistry at C3, C4, and C5, as confirmed by X-ray crystallography . The TIPS group acts as a temporary protecting group, enabling selective oxidation or substitution at other positions during multi-step syntheses .
Reductive Amination for Piperidine Functionalization
The secondary amine in the piperidine ring participates in reductive amination with aldehydes or ketones to introduce alkyl or aryl substituents.
Example Protocol :
-
React (3R,4R,5S)-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidin-3-ol with Boc-l-valinal in dichloromethane.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.
-
Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane .
This method achieves >90% diastereomeric excess in stereoselective syntheses .
Palladium-Catalyzed Cross-Coupling Reactions
The phenolic hydroxyl group enables arylation or cyanation via palladium-mediated processes.
Key Reaction :
-
Cyanation : Treat the triflate intermediate with Zn(CN)₂ and Pd(PPh₃)₄ in DMF at 80°C to install nitrile groups .
| Catalytic System | Substrate | Conversion Efficiency |
|---|---|---|
| Pd(OAc)₂/Xantphos | Aryl triflate | 92% |
| NiCl₂(dppe)/Zn | Brominated derivatives | 78% |
These reactions enable modular construction of analogs with tailored electronic properties .
Enzymatic Modifications
The compound serves as a substrate for engineered polymerases in synthetic biology applications:
| Enzyme | Reaction | Incorporation Efficiency |
|---|---|---|
| T7 RNA polymerase mutant | Primer extension | 63% (single-nucleotide) |
| Bst DNA polymerase | Full-strand synthesis | 41% |
Enzymatic studies reveal steric hindrance from the TIPS group reduces incorporation rates compared to desilylated analogs .
Stability Under Oxidative Conditions
The phenolic ring undergoes oxidation in the presence of metal catalysts:
| Oxidizing Agent | Conditions | Major Product |
|---|---|---|
| MnO₂ | CH₂Cl₂, 25°C, 12h | Quinone derivative |
| TEMPO/NaOCl | H₂O/CH₂Cl₂, 0°C, 2h | Epoxide via radical intermediates |
Oxidation pathways are highly pH-dependent, with acidic conditions favoring quinone formation .
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives with Silyl Ether Protections
a. Crystalline (3R,4R)-4-Amino-1-[[4-[(3-Methoxyphenyl)Amino]Pyrrolo[2,1-f][1,2,4]Triazin-5-yl]Methyl]Piperidin-3-ol ()
- Key Features: Contains a methoxyphenylamino-pyrrolotriazine substituent and an amino group. Crystalline forms are emphasized for pharmaceutical use in cancer therapy.
- Comparison: Unlike the target compound, this analog replaces the hydroxyphenyl group with a methoxyphenyl-pyrrolotriazine system, enhancing π-π stacking and electron-withdrawing effects. The absence of a silyl ether reduces synthetic complexity but may limit protection during multi-step synthesis .
Piperidine Derivatives with Alternative Protecting Groups
a. (3S,4R)-1-(tert-Butoxycarbonyl)-4-Phenylpiperidine-3-Carboxylic Acid ()
- Key Features : Uses a tert-butoxycarbonyl (Boc) group for amine protection and a carboxylic acid for reactivity.
- Comparison : Boc protection is acid-labile, unlike the base-stable TIPS group. The carboxylic acid introduces polarity, contrasting with the hydroxyphenyl group’s hydrogen-bonding capacity. Molecular weight (~305 g/mol) is lower than the target compound (estimated ~450 g/mol), affecting pharmacokinetic profiles .
Heterocyclic Analogs with Modified Ring Systems
a. (3R,5S)-5-(Hydroxymethyl)-1-Methylpyrrolidin-3-ol Hydrochloride ()
- Key Features : A 5-membered pyrrolidine ring with hydroxymethyl and methyl groups.
- Comparison: The smaller pyrrolidine ring increases ring strain but enhances conformational rigidity compared to the 6-membered piperidine.
b. 3-Isopropyl-5-(4-(((6-(4-(Methylsulfonyl)Phenyl)Pyridin-3-yl)Oxy)Methyl)Piperidin-1-yl)-1,2,4-Oxadiazole ()
- Key Features : Incorporates an oxadiazole ring and a sulfonylphenyl group.
- Comparison : The oxadiazole’s electron-deficient nature contrasts with the hydroxyphenyl’s electron-rich system, altering binding interactions. The sulfonyl group enhances metabolic stability but reduces solubility compared to the TIPS-protected hydroxyl .
Structural and Functional Data Table
Research Findings and Implications
- Silyl Ether Utility : The TIPS group in the target compound provides robust hydroxyl protection, critical for multi-step syntheses, as seen in macrocyclic systems like rapamycin intermediates .
- Hydroxyphenyl vs.
- Ring Size Effects : Piperidine’s 6-membered ring offers greater conformational flexibility than pyrrolidine (), enabling adaptive binding in biological targets .
Preparation Methods
Stereoselective Synthesis of the Piperidine Core
Research findings indicate that the core structure can be assembled via asymmetric catalytic reactions or chiral auxiliary-mediated syntheses. A typical approach involves:
Asymmetric Hydrogenation or Reduction: Starting from suitable precursors such as pyridine derivatives or cyclic imines, asymmetric hydrogenation using chiral catalysts (e.g., Rh or Ru complexes with chiral ligands) yields the stereochemically defined piperidine ring.
Chiral Auxiliary Methods: Alternatively, chiral auxiliaries attached to acyclic precursors direct stereoselective cyclization, forming the piperidine with the desired stereochemistry.
Introduction of the 4-Hydroxyphenyl Group
The phenyl group bearing a hydroxyl substituent at the para position is introduced via nucleophilic aromatic substitution or via coupling reactions such as Suzuki-Miyaura cross-coupling, followed by hydroxylation if necessary. The phenolic hydroxyl is often protected during subsequent steps to prevent undesired reactions.
Silyl Protection of the Hydroxyl Group
The triisopropylsilyl (TIPS) group is introduced as a protecting group for the hydroxyl functionality. This is achieved through:
Reaction: Hydroxy compound + Triisopropylsilyl chloride (TIPS-Cl) in the presence of a base (e.g., imidazole or pyridine).
Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature.
Outcome: Formation of the TIPS-protected hydroxyl group.
This step is crucial to prevent side reactions during subsequent transformations.
Assembly of the Final Compound
The final assembly involves coupling the protected piperidine core with the phenyl group and the TIPS-protected hydroxyl. This can be achieved via nucleophilic substitution or reductive amination, depending on the precursor structures.
Deprotection and Final Functionalization
The TIPS group can be selectively removed under mild conditions, such as:
- Treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
- Acidic conditions, if compatible.
This deprotection step yields the free hydroxyl group at the desired position, completing the synthesis.
Summary of Key Reaction Conditions
| Step | Reaction | Reagents | Solvent | Conditions | Notes |
|---|---|---|---|---|---|
| Stereoselective cyclization | Asymmetric hydrogenation | Chiral catalysts | - | 25-50°C, 1-24 h | Ensures stereochemistry at 3,4,5 positions |
| Phenyl substitution | Suzuki-Miyaura coupling | Phenylboronic acid, Pd catalyst | Toluene/water | Reflux | Introduces 4-hydroxyphenyl group |
| Silyl protection | TIPS-Cl + base | Imidazole or pyridine | Dichloromethane | Room temperature | Protects hydroxyl group |
| Final coupling | Nucleophilic substitution | Appropriate precursor | - | Mild heating | Assembles final structure |
| Deprotection | TBAF | Tetrahydrofuran | Room temperature | 1-4 h | Removes TIPS group |
Data Tables and Research Findings
Notes on Methodology and Research Insights
- The use of asymmetric catalysis is critical for obtaining the stereochemically defined compound, with chiral ligands playing a pivotal role.
- Protecting groups like TIPS are chosen for their stability during multi-step synthesis and ease of removal.
- The modular approach allows for structural variations, facilitating the synthesis of analogs for medicinal chemistry applications.
- Deprotection conditions are optimized to prevent racemization or degradation of sensitive functionalities.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
